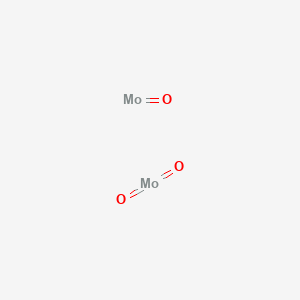
Dioxomolybdenum;oxomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxomolybdenum and oxomolybdenum are compounds that contain molybdenum in its higher oxidation states, typically +6. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. Dioxomolybdenum compounds, in particular, are characterized by the presence of two oxo (O) ligands bonded to the molybdenum center, forming a MoO₂ core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioxomolybdenum compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum precursors, such as molybdenum pentachloride (MoCl₅), with appropriate ligands in the presence of oxidizing agents. For example, the reaction of MoCl₅ with acetylacetone (acac) in ethanol yields bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂] . Another method involves the use of Schiff base ligands, where molybdenum trioxide (MoO₃) reacts with Schiff base ligands in the presence of a solvent like dimethyl sulfoxide (DMSO) to form dioxomolybdenum complexes .
Industrial Production Methods
Industrial production of dioxomolybdenum compounds typically involves large-scale reactions using molybdenum trioxide as the starting material. The process may include the use of various ligands and solvents to achieve the desired dioxomolybdenum complex. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxomolybdenum compounds undergo several types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the dioxomolybdenum complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dioxomolybdenum compounds include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as phosphines and silanes . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving dioxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions may yield epoxides or sulfoxides, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
Dioxomolybdenum compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which dioxomolybdenum compounds exert their effects often involves the activation of molecular oxygen (O₂) or other oxidants. For example, in oxidation reactions, the dioxomolybdenum complex activates O₂, facilitating the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Dioxomolybdenum compounds can be compared with other oxomolybdenum complexes, such as:
Oxomolybdenum(V) complexes: These compounds contain molybdenum in the +5 oxidation state and often exhibit different reactivity and catalytic properties compared to dioxomolybdenum(VI) complexes.
Oxomolybdenum(IV) complexes: These compounds contain molybdenum in the +4 oxidation state and are typically less stable than their higher oxidation state counterparts.
The uniqueness of dioxomolybdenum compounds lies in their ability to act as efficient catalysts for a wide range of reactions, their potential biological activities, and their versatility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
Mo2O3 |
|---|---|
Poids moléculaire |
239.9 g/mol |
Nom IUPAC |
dioxomolybdenum;oxomolybdenum |
InChI |
InChI=1S/2Mo.3O |
Clé InChI |
ROVRDARYJMRLLE-UHFFFAOYSA-N |
SMILES canonique |
O=[Mo].O=[Mo]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


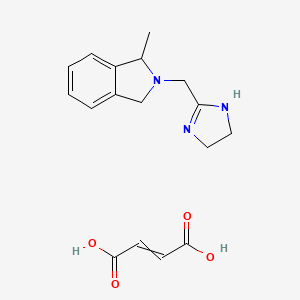

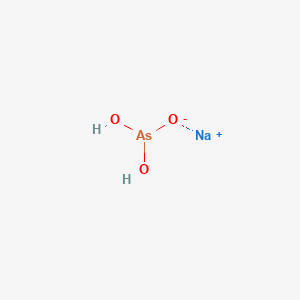
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
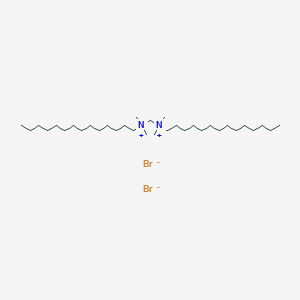
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
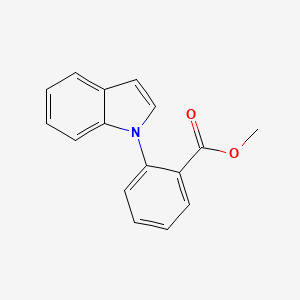
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

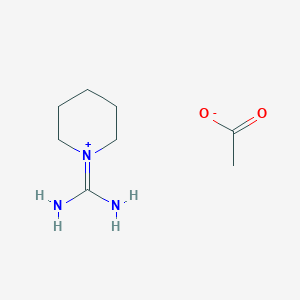
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
